molecular formula C14H10N2O5 B11718663 4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid

4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid

Cat. No.: B11718663
M. Wt: 286.24 g/mol
InChI Key: KLQIXNPZJXDJSQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-hydroxy-3-nitrobenzaldehyde . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid can be compared with other Schiff bases and benzoic acid derivatives:

These comparisons highlight the uniqueness of this compound, particularly its nitro group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

4-[(2-hydroxy-3-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10N2O5/c17-13-10(2-1-3-12(13)16(20)21)8-15-11-6-4-9(5-7-11)14(18)19/h1-8,17H,(H,18,19)

InChI Key

KLQIXNPZJXDJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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